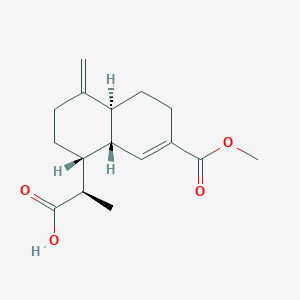
Saxagliptin-13C,d2 TFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stable isotope labeled internal standard for Saxagliptin
科学的研究の応用
Renal Protection
Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been found to have a potent renoprotective effect in Dahl salt-sensitive hypertensive rats. This effect is independent of its glucose-lowering actions and is attributed to the inhibition of renal DPP-4 activity, suggesting its potential in ameliorating renal injury in hypertension-related renal injury (Sakai et al., 2015).
Airway Inflammation Mitigation
Saxagliptin has been shown to mitigate airway inflammation in a mouse model of acute asthma. It modulates Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-kB) signaling, indicating its therapeutic potential for acute allergic asthma beyond its typical use in diabetes treatment (Helal et al., 2019).
Enhancement of Drug Bioavailability
Research has focused on enhancing the bioavailability of saxagliptin through enteric coating with polymers controlling the drug delivery rate. Solid Lipid Nanoparticles (SLNs) were developed to improve oral bioavailability, demonstrating significant enhancement in male Albino Wistar Rats (Alhamhoom et al., 2022).
Cardiovascular Safety
Studies have evaluated saxagliptin's cardiovascular safety, particularly in high-risk patients with type 2 diabetes. For example, the SAVOR-TIMI 53 study tested the hypothesis that saxagliptin is safe and reduces cardiovascular events in such patients (Scirica et al., 2011).
特性
製品名 |
Saxagliptin-13C,d2 TFA Salt |
|---|---|
分子式 |
C1713CH23D2N3O2.C2HF3O2 |
分子量 |
432.44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



